molecular formula C14H17NO5 B7570071 (2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid

(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid

Cat. No. B7570071
M. Wt: 279.29 g/mol
InChI Key: PEDXOJWRGGTQFK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid, also known as DMBA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. (2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect neurons against oxidative stress and apoptosis.

Mechanism of Action

The mechanism of action of (2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. (2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in the regulation of cell growth and survival. (2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid has also been shown to protect neurons against oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases. Additionally, (2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid has several advantages for use in lab experiments, including its stability and ease of synthesis. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid. One potential direction is to further investigate its potential as an anticancer agent, including its efficacy in combination with other drugs. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, including its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid and its potential applications in various fields.

Synthesis Methods

(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzoyl chloride with L-alanine methyl ester, followed by the addition of sodium methoxide and subsequent hydrolysis. The final product is obtained through acidification and crystallization.

properties

IUPAC Name

(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-8-4-5-10(9(2)6-8)13(17)15-11(14(18)19)7-12(16)20-3/h4-6,11H,7H2,1-3H3,(H,15,17)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXOJWRGGTQFK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(CC(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)N[C@@H](CC(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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